Avermectin B1a monosaccharide is a derivative of avermectin, a class of macrocyclic lactones that exhibit significant anthelmintic and insecticidal properties. These compounds are primarily derived from the fermentation of the bacterium Streptomyces avermitilis. Avermectins have gained attention due to their unique structural features and potent biological activities, making them valuable in agricultural and pharmaceutical applications.
The primary source of avermectin B1a is Streptomyces avermitilis, a soil-dwelling bacterium. This microorganism produces various avermectin compounds through a complex biosynthetic pathway involving polyketide synthases and glycosylation processes. The specific structure of avermectin B1a includes a disaccharide moiety that is crucial for its biological activity .
Avermectin compounds are classified into two main series: the A-series and the B-series. Avermectin B1a belongs to the B-series, which is characterized by specific functional groups at designated positions on the macrolide ring. The nomenclature indicates structural differences, such as the substituents at carbon positions 22 and 23, which affect the compound's biological properties .
The synthesis of avermectin B1a monosaccharide can be achieved through both natural extraction from Streptomyces avermitilis and synthetic organic chemistry methods. Recent advancements have focused on more efficient total synthesis routes that minimize side reactions and enhance yield.
The total synthesis involves several key steps:
Avermectin B1a monosaccharide features a complex structure characterized by:
The molecular formula of avermectin B1a is C27H45O16, with a molecular weight of approximately 625.6 g/mol. The compound exhibits a white powder appearance and is soluble in organic solvents, reflecting its lipophilic nature due to the presence of various alkyl groups .
Avermectin B1a can undergo various chemical reactions, including:
The reactions typically involve:
Avermectin B1a exerts its biological effects primarily through interaction with neurotransmitter systems in target organisms:
Research indicates that lower concentrations of avermectins can effectively disrupt neural signaling in nematodes and certain arthropods, showcasing their potency as anthelmintics and insecticides .
Relevant data includes spectral analysis (NMR, IR) confirming structural integrity post-synthesis .
Avermectin B1a monosaccharide has several applications:
Avermectin B1a monosaccharide (CAS 71831-09-9) is a macrolide derivative generated through selective hydrolysis of the disaccharide unit of avermectin B1a. Its molecular formula is C₄₁H₆₀O₁₁, with a molecular weight of 728.91 g/mol [1] [2] [9]. The compound features a 16-membered macrocyclic lactone backbone fused to a single monosaccharide unit (α-L-oleandrose) at the C13 position, distinguishing it from the parent disaccharide avermectin B1a [3] [7]. Key structural characteristics include:
Glycosidic linkage: Hydrolysis of the terminal L-oleandrose sugar at the C4″ position yields the monosaccharide form [10].
Table 1: Atomic-Level Structural Features
Structural Element | Description |
---|---|
Macrocyclic backbone | 16-membered lactone with spiroketal moiety |
Sugar unit | α-L-Oleandrose attached at C13 |
Unsaturation | Conjugated pentaene system (C10-C11, C14-C15, C17-C18, C22-C23, C26-C27) |
Key functional groups | Hydroxyl (C5), ketone (C7), glycosidic ether (C13) |
The InChI Key ZBVWYDMYMRLKIV-OESCZRLOSA-N
[9] and SMILES string [3] provide unambiguous identifiers for this stereochemically complex molecule. Biosynthetically, it arises via enzymatic deglycosylation of avermectin B1a or as an intermediate in the aglycone assembly pathway [8].
Avermectin B1a monosaccharide exhibits distinct physical properties critical for handling and experimental applications:
Acid-base behavior: pKa ≈ 12.42 ± 0.70, indicating stability under neutral conditions but susceptibility to degradation in strong bases [2].
Table 2: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Molecular weight | 728.91 g/mol | — |
Solubility | ≥50 mg/mL in DMSO, ethanol, methanol | 25°C |
Storage stability | >3 years | -20°C, desiccated, dark [3] |
Crystalline form | Solid powder | Ambient temperature |
Stability studies indicate degradation under acidic conditions due to glycosidic bond cleavage and susceptibility to photooxidation from the conjugated polyene system [7]. Long-term storage requires protection from light and moisture at -20°C [3] [7].
The monosaccharide derivative occupies a unique biochemical niche between the fully glycosylated parent compound and the aglycone core:
Monosaccharide: Intermediate structure (C₄₁H₆₀O₁₁) with one sugar unit, balancing molecular weight and bioactivity [1] [7].
Bioactivity contrasts:
Aglycone derivatives show negligible anthelmintic activity, confirming the essential role of the monosaccharide unit for target binding [8].
Table 3: Bioactivity and Structural Comparison
Compound | Molecular Weight | Key Bioactivity | Target Organism |
---|---|---|---|
Avermectin B1a | 873.09 g/mol | Paralytic anthelmintic (MAC: 0.001 μg/mL) | Haemonchus contortus |
B1a Monosaccharide | 728.91 g/mol | Larval development inhibitor (MAC: 0.1 μM) | C. elegans |
B1a Aglycone | 542.75 g/mol | Hyperpolarizes muscle fibers (MAC: 0.1 μM) | Procambarus clarkii |
Mechanistically, the monosaccharide retains affinity for glutamate-gated chloride channels (GluCls) but exhibits altered receptor activation kinetics compared to B1a [4] [10]. Its environmental persistence exceeds B1a due to reduced hydrolytic susceptibility but remains lower than aglycones [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7